L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine
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Overview
Description
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine is a complex peptide compound It is composed of multiple amino acids, including serine, ornithine, leucine, and glycine, with diaminomethylidene groups attached to the ornithine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Automated peptide synthesizers are commonly used in industrial settings to streamline the process.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: The diaminomethylidene groups can be reduced to form corresponding amines.
Substitution: The amino acid residues can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while reduction of diaminomethylidene groups can produce amines.
Scientific Research Applications
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate specificity.
Industry: It can be used in the development of biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide backbone provides structural stability and specificity for binding to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-proline
- L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-α-glutamyl-L-valyl-L-tryptophan
Uniqueness
L-Seryl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-seryl-L-leucylglycyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
654067-39-7 |
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Molecular Formula |
C38H71N15O14 |
Molecular Weight |
962.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H71N15O14/c1-18(2)11-23(30(60)46-13-28(58)47-25(15-55)33(63)51-24(36(66)67)12-19(3)4)50-34(64)26(16-56)53-35(65)27(17-57)52-32(62)22(8-6-10-45-38(42)43)49-31(61)21(7-5-9-44-37(40)41)48-29(59)20(39)14-54/h18-27,54-57H,5-17,39H2,1-4H3,(H,46,60)(H,47,58)(H,48,59)(H,49,61)(H,50,64)(H,51,63)(H,52,62)(H,53,65)(H,66,67)(H4,40,41,44)(H4,42,43,45)/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI Key |
XUILGCGHVJBDNF-APGJSSKUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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